2-Ethyl-5-heptylpyrrolidine
Description
2-Ethyl-5-heptylpyrrolidine is a pyrrolidine derivative characterized by a five-membered saturated amine ring with substituents at positions 2 (ethyl group) and 5 (heptyl group). Pyrrolidines are non-aromatic heterocycles, which distinguishes them from aromatic counterparts like pyridines or pyrimidines. The ethyl and heptyl substituents influence its physicochemical properties, such as solubility, boiling point, and reactivity, making it relevant in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
61772-96-1 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
2-ethyl-5-heptylpyrrolidine |
InChI |
InChI=1S/C13H27N/c1-3-5-6-7-8-9-13-11-10-12(4-2)14-13/h12-14H,3-11H2,1-2H3 |
InChI Key |
FDMPRHCJRYHIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(N1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-heptylpyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylpyrrolidine with heptyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nitrogen atom, allowing it to attack the heptyl bromide and form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-heptylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases (e.g., NaH, KOtBu)
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Reduced forms of the compound
Substitution: Various substituted pyrrolidines depending on the reagents used
Scientific Research Applications
2-Ethyl-5-heptylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-heptylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity : Pyrrolidines lack aromatic conjugation, reducing their participation in electrophilic substitutions compared to pyridines/pyrimidines. This makes them more suitable for hydrogenation or ring-opening reactions.
- Safety : While pyridine derivatives require stringent hazard controls , pyrrolidines’ saturated nature may reduce acute toxicity risks, though long-term exposure data are sparse.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
